molecular formula C71H112Cl2N24O18S B12650335 Bombesin dihydrochloride CAS No. 33910-70-2

Bombesin dihydrochloride

Cat. No.: B12650335
CAS No.: 33910-70-2
M. Wt: 1692.8 g/mol
InChI Key: VMJYQBARVAILCT-RDVJJKDBSA-N
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Description

Bombesin dihydrochloride is the salt form of Bombesin, a 14-amino acid neuropeptide originally isolated from amphibian skin that exhibits high binding affinity to mammalian G-protein-coupled bombesin receptors . Its research value is profound, particularly in oncology, as it targets receptors—specifically the Gastrin-Releasing Peptide Receptor (GRP-R or BB2) and the Neuromedin B Receptor (NMB-R or BB1)—that are overexpressed on the surface of various human cancer cells, including prostate, breast, pancreatic, and small-cell lung cancer . This makes this compound an excellent targeting moiety for developing novel diagnostic imaging agents and targeted drug delivery systems aimed at destroying cancer cells with minimal off-target effects . Beyond oncology, this peptide is a critical tool for neuroscientific and metabolic research. It acts as a neurotransmitter and neuromodulator in the central nervous system, influencing processes such as satiety and food intake suppression, thermoregulation, grooming behavior, and memory consolidation . The mechanism of action for these diverse effects involves the agonist activity of Bombesin at the GRP-R, NMB-R, and Bombesin Receptor Subtype-3 (BRS-3 or BB3) . Receptor activation triggers intracellular signaling pathways, including the phospholipase C-mediated hydrolysis of phosphoinositides, mobilization of cellular calcium, and activation of protein kinase C (PKC), leading to a wide range of cellular and physiological responses . This compound is supplied for research use only and is strictly not intended for diagnostic or therapeutic human use.

Properties

CAS No.

33910-70-2

Molecular Formula

C71H112Cl2N24O18S

Molecular Weight

1692.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide;dihydrochloride

InChI

InChI=1S/C71H110N24O18S.2ClH/c1-34(2)24-47(92-62(105)43(14-11-22-79-71(76)77)89-64(107)45(15-18-52(72)96)90-63(106)44-17-20-55(99)85-44)61(104)81-31-56(100)87-51(28-54(74)98)69(112)91-46(16-19-53(73)97)65(108)94-49(26-38-29-80-41-13-10-9-12-40(38)41)66(109)84-37(7)60(103)95-58(36(5)6)70(113)82-32-57(101)86-50(27-39-30-78-33-83-39)68(111)93-48(25-35(3)4)67(110)88-42(59(75)102)21-23-114-8;;/h9-10,12-13,29-30,33-37,42-51,58,80H,11,14-28,31-32H2,1-8H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,102)(H,78,83)(H,81,104)(H,82,113)(H,84,109)(H,85,99)(H,86,101)(H,87,100)(H,88,110)(H,89,107)(H,90,106)(H,91,112)(H,92,105)(H,93,111)(H,94,108)(H,95,103)(H4,76,77,79);2*1H/t37-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,58-;;/m0../s1

InChI Key

VMJYQBARVAILCT-RDVJJKDBSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4.Cl.Cl

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bombesin dihydrochloride typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS allow for the efficient production of large quantities of the peptide. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity required for pharmaceutical applications .

Chemical Reactions Analysis

Formation of Bombesin Dihydrochloride

While explicit details on this compound are not provided in the sources, peptide salt formation (e.g., HCl salts) is a standard practice to enhance stability and solubility. The process likely involves:

  • Protonation : Reaction of Bombesin with hydrochloric acid (HCl) to protonate basic amino groups (e.g., lysine, arginine) .

  • Purification : Lyophilization or crystallization to isolate the dihydrochloride salt .

Stability and Degradation

Bombesin derivatives often require stabilization due to enzymatic cleavage. For example:

  • Metabolic cleavage : Bombesin analogs like BZH1 undergo in vivo cleavage between β-Ala¹¹ and His¹², with a half-life of ~2 hours in human serum .

  • Stabilization strategies :

    • Substituting β-Ala¹¹ with β-Ala¹¹-His¹² (carnosine) inhibits carnosinase-mediated cleavage .

    • Fluoroalkyl or cyclopropyl modifications improve metabolic stability by reducing oxidation sites .

Stability Data Example

CompoundMetabolic Half-LifeCleavage SiteInhibition Method
BZH1~2 hoursβ-Ala¹¹-His¹²Carnosine

Key Modifications for Targeting

ModificationPurposeExample
D-Phe substitutionImprove metabolic stabilityRC-3950-II (Ga-TacsBOMB2)
Proline replacementsReduce pancreas uptakeProBOMB2

Analytical Characterization

Quality control involves:

  • HPLC purification : Semi-preparative and analytical columns (e.g., Vydac C18) with TFA/acetonitrile gradients .

  • Mass spectrometry : Verification of molecular weight and purity .

Analytical Parameters

ParameterMethodExample Values
PurityHPLC>95%
Molecular WeightESI-MSVerified against theoretical

This synthesis and characterization framework underscores Bombesin’s utility in medical research, particularly for targeting gastrin-releasing peptide receptors in cancers .

Scientific Research Applications

Cancer Therapy

Bombesin dihydrochloride has been extensively studied for its role in targeted cancer therapy due to its affinity for GRPR, which is overexpressed in various tumors, including prostate and breast cancers.

Key Findings:

  • Peptide-Drug Conjugates: Recent studies have demonstrated the effectiveness of bombesin-tubulysin conjugates in targeting cancer cells. These conjugates exhibited potent anticancer activity with moderate selectivity for GRPR-overexpressing cells, showcasing potential for more effective cancer treatments .
  • Hybrid Drug Development: Bombesin analogs are being developed as hybrid drugs that combine the bombesin pharmacophore with other therapeutic agents. This approach aims to enhance efficacy while minimizing side effects associated with polytherapy .

Diagnostic Imaging

This compound is also utilized in diagnostic imaging, particularly in positron emission tomography (PET) scans for tumors that express bombesin receptors.

Case Study:

  • A clinical trial investigated the use of bombesin-based radiolabeled compounds for imaging purposes. The results indicated that these compounds could effectively visualize tumors expressing GRPR, thus aiding in the diagnosis and treatment planning for cancer patients .

Neurobiology

The role of this compound extends into neurobiology, where it influences various neurophysiological processes.

Research Insights:

  • Bombesin-like peptides have been shown to modulate feeding behavior and energy homeostasis. Studies indicate that BRS-3 activation is linked to obesity and type 2 diabetes, highlighting its potential as a target for metabolic disorder therapies .

Data Tables

Application AreaSpecific Use CaseKey Findings
Cancer TherapyPeptide-drug conjugatesPotent anticancer activity against GRPR-overexpressing cells
Diagnostic ImagingRadiolabeled bombesin compoundsEffective visualization of GRPR-expressing tumors
NeurobiologyModulation of feeding behaviorImplicated in obesity and glucose metabolism
Hybrid Drug DevelopmentCombination with other therapeutic agentsEnhanced efficacy with reduced side effects

Mechanism of Action

Bombesin dihydrochloride exerts its effects by binding to bombesin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include the neuromedin-B receptor and the gastrin-releasing peptide receptor. These receptors are involved in processes such as cell proliferation, inflammation, and hormone release .

Comparison with Similar Compounds

Clinical and Research Implications

This compound’s GRP-R targeting is leveraged in:

Diagnostics: 99mTc-bombesin analogs enable early detection of GRP-R-positive tumors via scintigraphy .

Therapeutics : Antagonists like RC-3095 inhibit autocrine growth signaling in prostate cancer .

Drug Delivery : Structural modifications improve stability and reduce off-target effects .

Challenges :

  • Low BRS-3 affinity limits applications in BRS-3-overexpressing cancers .
  • Side effects (e.g., gastrointestinal distress) necessitate targeted delivery systems.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structural integrity of Bombesin dihydrochloride in research settings?

  • Methodology : Combine HPLC (for purity assessment), mass spectrometry (for molecular weight confirmation), and NMR (for structural validation). Cross-reference with a Certificate of Analysis (COA) to verify batch-specific purity (>98-99%, as seen in dihydrochloride quality control standards) . For environmental stability studies, GC-FID can quantify degradation products in complex matrices like soil .

Q. How should stock solutions of this compound be prepared to ensure stability and reproducibility?

  • Methodology : Use aqueous buffers (pH 4–6) to minimize hydrolysis. Avoid freeze-thaw cycles; store aliquots at -80°C . Validate solubility using dynamic light scattering (DLS) to detect aggregation. Include lyophilization protocols for long-term storage, referencing deuterated compound stabilization methods .

Q. What distinguishes this compound from its hydrochloride form in pharmacological studies?

  • Methodology : Confirm the 2:1 chloride-to-base ratio via ion chromatography or elemental analysis. Dihydrochloride salts often exhibit superior aqueous solubility and thermal stability compared to monohydrochlorides, which impacts bioavailability and formulation design .

Q. How can researchers quantify this compound in biological matrices while minimizing interference?

  • Methodology : Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to improve specificity. For environmental samples, pair solid-phase extraction with GC-FID to isolate the compound from soil or water matrices .

Advanced Research Questions

Q. How do discrepancies in reported EC₅₀ values for this compound arise, and how can they be resolved?

  • Methodology : Variations often stem from assay conditions (e.g., pH, temperature) or receptor subtype specificity . Replicate studies under standardized protocols (e.g., ISO 17025) and use orthogonal assays (e.g., cAMP vs. calcium flux) to validate results. Cross-reference with receptor internalization assays to confirm target engagement .

Q. What experimental designs are optimal for evaluating this compound’s tissue-specific effects in vivo?

  • Methodology : Employ tissue microdialysis paired with PET imaging to monitor real-time pharmacokinetics. Use conditional knockout models to isolate receptor-mediated effects. Ensure blinding and randomization to reduce bias, as outlined in human subject research frameworks .

Q. How can researchers validate the specificity of this compound in complex cellular assays?

  • Methodology : Perform shRNA knockdown or CRISPR-Cas9 gene editing to silence target receptors. Use competitive binding assays with unlabeled Bombesin to confirm dose-dependent inhibition. Include negative controls (e.g., scrambled peptides) to rule off-target effects .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

  • Methodology : Add antioxidants (e.g., ascorbic acid) to formulations and store samples under nitrogen atmosphere . Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and analyze products using HPLC-DAD-ELSD .

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